Home > Products > Screening Compounds P5031 > Sisunatovir hydrochloride
Sisunatovir hydrochloride - 1903763-83-6

Sisunatovir hydrochloride

Catalog Number: EVT-280620
CAS Number: 1903763-83-6
Molecular Formula: C23H23ClF4N4O
Molecular Weight: 482.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sisunatovir Hydrochloride is the hydrochloride salt form of sisunatovir, an orally available, small molecule inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, sisunatovir specifically targets and binds to RSV-F protein on the viral surface, which inhibits RSV-F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV-F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
Overview

Sisunatovir hydrochloride, also known as RV521, is a novel antiviral compound specifically designed to inhibit the fusion of respiratory syncytial virus (RSV). RSV is a significant cause of respiratory infections, particularly in infants and the elderly. Sisunatovir has gained attention due to its potent antiviral activity and favorable pharmacokinetic properties, making it a promising candidate for the treatment of RSV infections.

Source and Classification

Sisunatovir was developed through a collaborative effort involving medicinal chemistry and virology research. The compound emerged from a lead optimization process that focused on enhancing its physical properties and antiviral efficacy against RSV strains. It belongs to a class of small molecules that act as fusion inhibitors, targeting the viral fusion protein essential for RSV infection.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sisunatovir involves multiple steps, focusing on optimizing the molecular structure for enhanced activity and reduced toxicity. The initial phase included hit identification through physical property-directed profiling, followed by iterative modifications to improve potency and bioavailability.

  1. Lead Optimization: The synthesis began with the identification of initial hits from screening libraries, followed by structural modifications to enhance antiviral activity.
  2. Chemical Reactions: Key reactions involved in the synthesis include:
    • Formation of Benzimidazole Intermediates: This step is crucial for building the core structure of Sisunatovir.
    • Cyclopropyl Oxindole Modifications: These modifications were aimed at reducing metabolic susceptibility while maintaining antiviral efficacy.

The final compound demonstrated high potency with an IC50 value of 1.2 nM against various RSV laboratory strains and clinical isolates .

Molecular Structure Analysis

Structure and Data

Sisunatovir's molecular structure features a cyclopropyl oxindole core with specific substituents that enhance its activity against RSV. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₅ClN₂O
  • Molecular Weight: 250.74 g/mol

The specific arrangement of atoms within the molecule allows it to effectively interact with the RSV fusion protein, blocking its function.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Sisunatovir involves several critical reactions:

  1. Pechmann Condensation: This method was used to synthesize key intermediates by reacting resorcinol with β-keto-carboxylic acids.
  2. Bromination Reactions: Bromides were synthesized from monoterpenoids using phosphorus tribromide, facilitating further coupling reactions.
  3. Reduction Reactions: Key intermediates were reduced using lithium aluminum hydride to yield the desired amine products.

These reactions were optimized for yield and purity, ensuring that the final product met the necessary pharmaceutical standards .

Mechanism of Action

Process and Data

Sisunatovir exerts its antiviral effects by inhibiting the RSV fusion protein, which is crucial for viral entry into host cells. By blocking this protein's function, Sisunatovir prevents the virus from merging with cell membranes, thereby halting replication and spread within the host.

  • Inhibition Mechanism: The compound binds to specific sites on the fusion protein, altering its conformation and preventing membrane fusion.
  • Efficacy in Models: In preclinical studies using Balb/C mouse models infected with RSV, Sisunatovir demonstrated significant antiviral efficacy, reducing viral load and associated symptoms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sisunatovir hydrochloride exhibits several notable physical and chemical properties:

These properties contribute to its suitability for oral administration and potential use in clinical settings .

Applications

Scientific Uses

Sisunatovir is primarily being investigated for its application in treating respiratory syncytial virus infections. Its potential uses include:

  • Clinical Trials: Currently undergoing various phases of clinical trials to evaluate safety, efficacy, and optimal dosing regimens in infants and adults.
  • Antiviral Research: As a model compound for studying fusion inhibitors, Sisunatovir provides insights into developing new antiviral strategies against other viral pathogens.

The ongoing research aims to establish Sisunatovir as a viable therapeutic option for managing RSV infections effectively .

Introduction to Respiratory Syncytial Virus (RSV) and Therapeutic Imperatives

Global Burden of RSV Infections: Epidemiology and Mortality Trends

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory infections (ALRIs) worldwide, with disproportionate impacts on infants and older adults. Globally, RSV causes approximately 3.6 million hospitalizations and 100,000 deaths annually in children under 5 years of age. Notably, 97% of pediatric RSV deaths occur in low- and middle-income countries (LMICs), where access to supportive medical care is limited [4]. In infants under 6 months, RSV is the predominant cause of hospitalization in the United States, accounting for 58,000–80,000 annual hospitalizations among children under 5 [5] [8].

Elderly populations face significant risks, with RSV causing up to 160,000 hospitalizations and 10,000 deaths annually in U.S. adults over 65 years. Hospitalization rates are notably higher in individuals with comorbidities such as chronic obstructive pulmonary disease (COPD), asthma, or congestive heart failure [4]. Seasonality patterns vary: Temperate regions experience winter peaks (lasting ~5 months), while tropical regions show less predictable circulation [4].

Table 1: Global RSV Burden Stratified by Age Group

Age GroupAnnual HospitalizationsAnnual DeathsHigh-Risk Factors
Infants (<6 months)3.6 million (global)100,000 (global)Prematurity, low birth weight
Children (<5 years)58,000–80,000 (USA)100 (USA)Chronic lung disease, congenital heart disease
Elderly (≥65 years)160,000 (USA)10,000 (USA)COPD, heart failure, immunocompromise

Unmet Medical Needs in RSV Management: Gaps in Post-Infection Therapeutics

Despite RSV’s substantial morbidity, therapeutic options remain limited. No targeted antiviral treatments exist for acute RSV infection; management relies solely on supportive care (e.g., oxygen therapy, hydration, and mechanical ventilation) [4]. This gap is particularly critical for high-risk infants and immunocompromised patients, where rapid viral replication can lead to bronchiolitis, pneumonia, or respiratory failure [5].

Recent advances in prevention include maternal vaccines (e.g., Abrysvo®) and long-acting monoclonal antibodies (e.g., nirsevimab). These have reduced infant hospitalizations by 28–43% in the 2024–25 season [8]. However, these products face limitations:

  • Cost and accessibility: High prices hinder LMIC adoption [4].
  • Implementation challenges: Dosing must align with seasonal peaks, and birth-hospitalization administration is ideal [8].
  • Supply shortages: Monoclonal antibodies (e.g., Beyfortus®) faced scarcity in 2023–24 [5].

These gaps underscore the urgent need for direct-acting antivirals like Sisunatovir hydrochloride, which could treat established infections irrespective of patient age or immune status.

Role of Viral Fusion Proteins in RSV Pathogenesis: Rationale for Targeted Inhibition

RSV pathogenesis hinges on the fusion (F) glycoprotein, a surface protein mediating viral entry into host cells. The F protein undergoes conformational changes to fuse the viral and host membranes, enabling infection [2] [6]. Its pivotal role makes it an ideal target for inhibition:

  • Structural determinants: Residues at positions 79, 191, 357, and 371 modulate fusion activity. For example, strains with mutations at K357T/Y371N exhibit enhanced fusion efficiency and viral load in murine models [6].
  • Mucus induction: Clinical RSV isolates (e.g., A2-line19F) with specific F-protein residues (79/191) trigger neutrophilic infiltration and airway mucin production, exacerbating obstruction [2] [6].
  • Pathogenicity correlation: Fusion activity directly correlates with early viral load in vivo. Mutants with higher fusogenicity (e.g., A2-2-20F-K357T/Y371N) cause severe lung histopathology but paradoxically lower mucus expression, indicating residue-specific effects on disease manifestations [6].

Sisunatovir hydrochloride exploits this mechanism by binding the F protein and preventing its prefusion conformation, thereby blocking membrane fusion and viral replication [3] [7]. This approach is distinct from antibodies (e.g., Enflonsia®), which neutralize extracellular virus but lack efficacy post-cellular entry [5].

Table 2: RSV F-Protein Characteristics and Functional Implications

Structural FeatureBiological FunctionImpact on Pathogenesis
Residues 79/191Mediate membrane fusion efficiencyHigh fusion activity → Increased early viral load
Residues 357/371Regulate mucus inductionMutations (K357T/Y371N) → Severe necrosis, neutrophil infiltration
Prefusion conformationBinds host cell receptor (e.g., EGFR)Enables viral entry; targeted by fusion inhibitors

Table 3: Compound Nomenclature for Sisunatovir Hydrochloride

Identifier TypeName
Chemical NameSisunatovir Hydrochloride
SynonymsPF-07923568, RV521
CAS Registry1903763-82-5
Molecular FormulaC₂₃H₂₂F₄N₄O
Drug TypeSmall molecule RSV F-protein inhibitor
Development StatusPhase 3 (as of May 2025)

Properties

CAS Number

1903763-83-6

Product Name

Sisunatovir hydrochloride

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride

Molecular Formula

C23H23ClF4N4O

Molecular Weight

482.9 g/mol

InChI

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H

InChI Key

NYYYAFKAHRIPJW-UHFFFAOYSA-N

SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl

Solubility

Soluble in DMSO

Synonyms

RV-521 hydrochloride; RV 521 hydrochloride; RV521 hydrochloride; RV-521 HCl; RV 521 HCl; RV521 HCl

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.